2-Amino-N-(2-chloro-4-fluoro-6-methylphenyl)thiazole-5-carboxamide
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Overview
Description
2-Amino-N-(2-chloro-4-fluoro-6-methylphenyl)thiazole-5-carboxamide is a chemical compound with the molecular formula C11H10ClFN3OS It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(2-chloro-4-fluoro-6-methylphenyl)thiazole-5-carboxamide typically involves the reaction of 2-chloro-4-fluoro-6-methylaniline with thiazole-5-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(2-chloro-4-fluoro-6-methylphenyl)thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions include various substituted thiazole derivatives, which can be further functionalized for specific applications in medicinal chemistry .
Scientific Research Applications
2-Amino-N-(2-chloro-4-fluoro-6-methylphenyl)thiazole-5-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: This compound is an intermediate in the synthesis of potential anticancer and antimicrobial agents.
Industry: It is utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-N-(2-chloro-4-fluoro-6-methylphenyl)thiazole-5-carboxamide involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide: A closely related compound with similar structural features.
2-Amino-5-(2-chloro-6-methylphenyl)thiazole: Another derivative with potential bioactivity.
2-Amino-4-(2-chloro-6-methylphenyl)thiazole: A compound with variations in the substitution pattern on the thiazole ring.
Uniqueness
The presence of both chlorine and fluorine atoms on the aromatic ring of 2-Amino-N-(2-chloro-4-fluoro-6-methylphenyl)thiazole-5-carboxamide imparts unique electronic properties, enhancing its reactivity and potential bioactivity compared to similar compounds .
Properties
Molecular Formula |
C11H9ClFN3OS |
---|---|
Molecular Weight |
285.73 g/mol |
IUPAC Name |
2-amino-N-(2-chloro-4-fluoro-6-methylphenyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C11H9ClFN3OS/c1-5-2-6(13)3-7(12)9(5)16-10(17)8-4-15-11(14)18-8/h2-4H,1H3,(H2,14,15)(H,16,17) |
InChI Key |
QUWPETLTPZXCES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CN=C(S2)N)Cl)F |
Origin of Product |
United States |
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